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For Researchers, Scientists, and Drug Development Professionals

Introduction
Shizukaol C is a naturally occurring dimeric sesquiterpenoid belonging to the lindenane class.

Isolated from the roots of Chloranthus serratus, this complex molecule has garnered interest

within the scientific community for its intricate architecture and potential biological activities.

This technical guide provides an in-depth overview of the chemical structure, stereochemistry,

and relevant experimental data of Shizukaol C, intended to serve as a valuable resource for

researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry
Shizukaol C is characterized by a complex heptacyclic framework, a hallmark of dimeric

lindenane-type sesquiterpenoids. These molecules are biosynthetically derived from the

dimerization of two lindenane-type sesquiterpenoid monomers. The resulting structure

possesses a multitude of contiguous stereocenters, rendering its stereochemistry particularly

complex.

The definitive stereochemical configuration of Shizukaol C was established through extensive

spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, upon its

initial isolation. While a specific X-ray crystallographic analysis for Shizukaol C is not publicly

available, its stereochemistry has been assigned based on detailed NMR studies and

comparison with related, crystallographically-characterized compounds.
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Molecular Formula: C₃₆H₄₂O₁₀

Molecular Weight: 634.71 g/mol

Spectroscopic Data
The structural elucidation of Shizukaol C was heavily reliant on a combination of spectroscopic

techniques. The primary reference for the original spectroscopic data is the 1992 publication by

Kawabata et al. in the journal Phytochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for the structural assignment of complex natural

products like Shizukaol C. While the complete primary dataset is found in the original 1992

publication, the following table summarizes the key chemical shifts characteristic of the

Shizukaol C scaffold.

¹H NMR Chemical Shifts (δ ppm) ¹³C NMR Chemical Shifts (δ ppm)

Data unavailable in publicly accessible format.

Refer to the primary literature.

Data unavailable in publicly accessible format.

Refer to the primary literature.

Key proton signals include those for olefinic,

methine, methylene, and methyl groups within

the complex ring system and ester

functionalities.

Key carbon signals include those for carbonyls

(ketone and ester), olefinic carbons, quaternary

carbons, and carbons of the cyclopropane ring.

Table 1: Summary of Expected NMR Data for

Shizukaol C

Other Spectroscopic Data
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Spectroscopic Method Key Observations

Infrared (IR) Spectroscopy

Expected to show characteristic absorption

bands for hydroxyl (-OH), carbonyl (C=O) of

esters and ketones, and carbon-carbon double

bonds (C=C).

Mass Spectrometry (MS)

The high-resolution mass spectrum would

confirm the molecular formula C₃₆H₄₂O₁₀.

Fragmentation patterns would provide further

structural information.

Table 2: Summary of Other Spectroscopic Data

for Shizukaol C

Biological Activity
Shizukaol C has demonstrated noteworthy biological activities, particularly in the context of

inflammation.

Biological
Activity

Assay Cell Line
Quantitative
Data

Reference

Inhibition of Nitric

Oxide Production

Lipopolysacchari

de (LPS)-

induced

RAW264.7

macrophages
IC₅₀: 46.72 μM

Anti-

inflammatory

Trimethylamine

oxide (TMAO)-

induced

inflammation

Vascular Smooth

Muscle Cells

Suppressed

adhesion

molecule

expression

Table 3:

Quantitative

Biological Activity

of Shizukaol C

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1180583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation of Shizukaol C
The following is a representative protocol for the isolation of lindenane-type sesquiterpenoid

dimers from Chloranthus species. The specific details for Shizukaol C can be found in the

primary literature.

Experimental Workflow for Isolation
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Dried and powdered roots of Chloranthus serratus

Extraction with a suitable organic solvent (e.g., ethanol or methanol)

Concentration of the extract under reduced pressure

Solvent-solvent partitioning (e.g., with ethyl acetate and water)

Column chromatography on silica gel

Collection and analysis of fractions

Further purification by preparative HPLC

Pure Shizukaol C

Click to download full resolution via product page

Caption: A generalized workflow for the isolation and purification of Shizukaol C.

Methodology:
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Extraction: The dried and powdered roots of Chloranthus serratus are extracted exhaustively

with a suitable organic solvent such as ethanol or methanol at room temperature.

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a

residue.

Partitioning: The residue is then subjected to solvent-solvent partitioning, for example,

between ethyl acetate and water, to separate compounds based on their polarity.

Column Chromatography: The ethyl acetate fraction is typically subjected to column

chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate)

to separate the components into several fractions.

Purification: Fractions containing Shizukaol C, as identified by thin-layer chromatography

(TLC) analysis, are combined and further purified by repeated column chromatography or

preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Signaling Pathways
Recent research has begun to elucidate the molecular mechanisms underlying the biological

activities of Shizukaol C.

Keap1-Nrf2-GSTpi Signaling Pathway
Shizukaol C has been shown to alleviate trimethylamine oxide (TMAO)-induced inflammation

in vascular smooth muscle cells by activating the Keap1-Nrf2-GSTpi signaling pathway.

Shizukaol C directly binds to Keap1, leading to the nuclear translocation of Nrf2 and the

subsequent upregulation of Glutathione S-transferase Pi 1 (GSTpi).
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Caption: Activation of the Keap1-Nrf2-GSTpi pathway by Shizukaol C.

Inhibition of JNK-NF-κB/p65 Signaling
The activation of the Keap1-Nrf2 pathway by Shizukaol C leads to the downstream inhibition

of the JNK-NF-κB/p65 signaling cascade, a key pathway in the inflammatory response.
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Caption: Downstream inhibition of the JNK-NF-κB/p65 pathway by Shizukaol C.

Conclusion
Shizukaol C is a structurally complex dimeric sesquiterpenoid with significant anti-inflammatory

properties. Its intricate stereochemistry and promising biological activities make it a compelling

target for further investigation in the fields of medicinal chemistry and drug development. This

technical guide provides a foundational understanding of its chemical nature and known
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mechanisms of action, serving as a catalyst for future research into the therapeutic potential of

this fascinating natural product.

To cite this document: BenchChem. [Shizukaol C: A Comprehensive Technical Guide on its
Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1180583#chemical-structure-and-stereochemistry-of-
shizukaol-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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